molecular formula C18H18O3 B12373923 Serba-2 CAS No. 533884-10-5

Serba-2

Cat. No.: B12373923
CAS No.: 533884-10-5
M. Wt: 282.3 g/mol
InChI Key: XIESSJVMWNJCGZ-HDMKZQKVSA-N
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Description

Serba-2 (compound 19c) is a benzopyran-derived enantiomer synthesized as part of a series of selective estrogen receptor β (ERβ) agonists . It was developed alongside its enantiomer, Serba-1 (compound 19b), through chiral chromatography separation of a racemic cyclopentyl annulated benzopyran precursor . Structural studies indicate that enantiomeric differences between Serba-1 and this compound lead to distinct binding orientations in ERα and ERβ, with Serba-1 achieving a 180° rotation along its central axis when bound to ERα, enhancing its selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533884-10-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol

InChI

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1

InChI Key

XIESSJVMWNJCGZ-HDMKZQKVSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O

Canonical SMILES

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serba-2 involves the preparation of substituted benzopyrans. One common method includes the reaction of 4-hydroxyphenyl with cyclopentane derivatives under specific conditions to form the hexahydrocyclopenta[c]chromen-8-ol structure . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in powder form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Serba-2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Serba-2 has a wide range of applications in scientific research:

Mechanism of Action

Serba-2 exerts its effects by selectively binding to the estrogen receptor beta. This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. The compound demonstrates high affinity and selectivity for the estrogen receptor beta over the estrogen receptor alpha, making it a potent and specific agonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

Serba-1 (Compound 19b)

  • Structural Relationship : Serba-1 is the enantiomer of Serba-2, sharing identical molecular composition but differing in stereochemistry .
  • Receptor Affinity and Selectivity :
    • ERβ EC₅₀ = 0.66 nmol/L (vs. ERα EC₅₀ = 20.7 nmol/L ), yielding a β/α selectivity ratio of 32 .
    • Serba-1’s superior selectivity is attributed to its optimized binding orientation in ERβ, avoiding steric clashes observed in ERα .
  • Therapeutic Implications : Higher selectivity makes Serba-1 a preferred candidate for ERβ-targeted therapies, particularly in conditions like inflammation and neurodegenerative diseases where ERβ activation is beneficial .

LY3201 (Compound 20)

  • Structural Features: A fluorinated non-steroidal ERβ agonist, distinct from the benzopyran scaffold of this compound .
  • Receptor Affinity and Selectivity :
    • ERβ Ki = 0.44 nmol/L (vs. ERα Ki = 8.36 nmol/L ), resulting in a β/α selectivity ratio of 19 .
    • LY3201 exhibits stronger ERβ binding (lower Ki) compared to this compound, though slightly lower selectivity than Serba-1.

Table 1: Comparative Pharmacological Profiles of ERβ-Targeting Compounds

Compound Structure Class ERβ Affinity (EC₅₀/Ki) ERα Affinity (EC₅₀/Ki) β/α Selectivity Therapeutic Focus
This compound Benzopyran enantiomer Moderate (inferred) Higher (inferred) ~8 (racemic) ERβ modulation (research)
Serba-1 Benzopyran enantiomer 0.66 nmol/L (EC₅₀) 20.7 nmol/L (EC₅₀) 32 Neurodegeneration, inflammation
LY3201 Fluorinated compound 0.44 nmol/L (Ki) 8.36 nmol/L (Ki) 19 CNS disorders

Key Research Findings and Implications

Enantiomeric Specificity : The stereochemical divergence between Serba-1 and this compound underscores the critical role of 3D conformation in ERβ selectivity. Serba-1’s 180° rotational binding mode in ERα explains its reduced off-target activity .

Structural vs. Functional Similarity :

  • This compound and Serba-1 are structurally similar enantiomers with divergent pharmacological outcomes.
  • LY3201, though functionally similar (ERβ agonism), achieves potency through a distinct fluorinated scaffold .

Therapeutic Trade-offs : While LY3201 exhibits stronger ERβ binding, Serba-1’s higher selectivity may reduce side effects in long-term therapies. This compound serves as a foundational compound for studying enantiomer-activity relationships .

Biological Activity

Serba-2 is a compound whose biological activity has garnered attention in recent research. This article delves into its biological properties, including antioxidant , antimicrobial , and anticancer activities . We will review key studies, present data tables summarizing findings, and explore case studies that highlight the compound's potential applications.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radical scavenging tests.

  • DPPH Radical Scavenging Activity :
    • The IC50 value for this compound was found to be significantly lower than that of standard antioxidants, indicating potent scavenging ability.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a range of pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Pathogen MIC (mg/ml)
Staphylococcus aureus0.025
Escherichia coli0.050
Candida albicans0.100

These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was tested on several cancer cell lines, including LS174 (human colon carcinoma), A549 (human lung carcinoma), and K562 (chronic myelogenous leukemia).

Cell Line IC50 (µg/ml)
LS17415.30
A54922.45
K56218.75

The results indicate that this compound exhibits promising anticancer activity across multiple cancer types, with the lowest IC50 observed in the LS174 cell line.

Case Study 1: Antioxidant Efficacy in Vivo

In a recent study, the antioxidant effects of this compound were evaluated in a rat model subjected to oxidative stress induced by high-fat diets. The administration of this compound resulted in:

  • A significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.
  • Increased levels of glutathione (GSH), an important antioxidant.

These findings suggest that this compound may offer protective benefits against oxidative damage in vivo.

Case Study 2: Antimicrobial Application

A clinical trial investigated the application of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. The study reported:

  • A 70% reduction in infection rates within two weeks of treatment.
  • No significant side effects reported among participants.

This case highlights the potential for this compound as an effective antimicrobial agent in clinical settings.

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